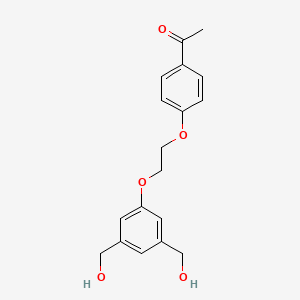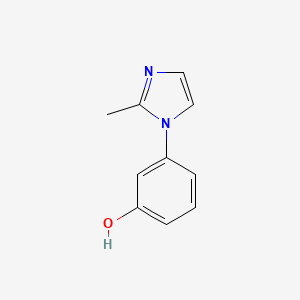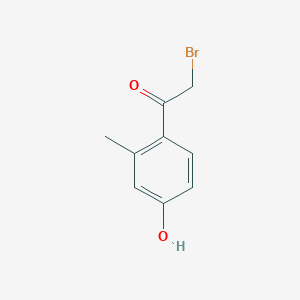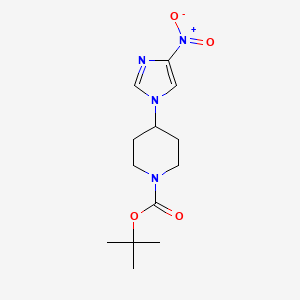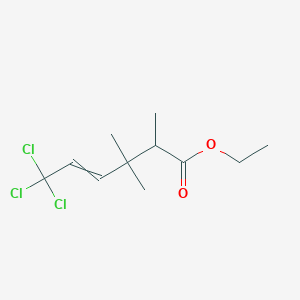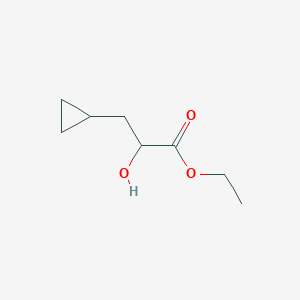
Ethyl 3-cyclopropyl-2-hydroxy-propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-cyclopropyl-2-hydroxy-propanoate is an organic compound with the molecular formula C8H14O3 It is a derivative of propanoic acid, featuring a cyclopropyl group and a hydroxy group attached to the propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopropyl-2-hydroxypropanoate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl 3-bromo-2-hydroxypropanoate with cyclopropylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of ethyl 3-cyclopropyl-2-hydroxypropanoate may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Ethyl 3-cyclopropyl-2-hydroxy-propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-cyclopropyl-2-oxopropanoate.
Reduction: The compound can be reduced to form ethyl 3-cyclopropyl-2-hydroxypropanoate, where the carbonyl group is reduced back to a hydroxy group.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ethyl 3-cyclopropyl-2-oxopropanoate.
Reduction: this compound.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 3-cyclopropyl-2-hydroxy-propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 3-cyclopropyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding to enzymes or receptors. The hydroxy group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Ethyl 3-cyclopropyl-2-hydroxy-propanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxypropanoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylcarbinol: Contains a cyclopropyl group but lacks the ester functionality.
Cyclopropylmethyl ketone: Contains a cyclopropyl group and a carbonyl group but lacks the ester functionality.
The presence of the cyclopropyl group in ethyl 3-cyclopropyl-2-hydroxypropanoate imparts unique structural and chemical properties, making it distinct from these similar compounds.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
ethyl 3-cyclopropyl-2-hydroxypropanoate |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7,9H,2-5H2,1H3 |
InChI 键 |
CTQKNWITPRXDHM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1CC1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
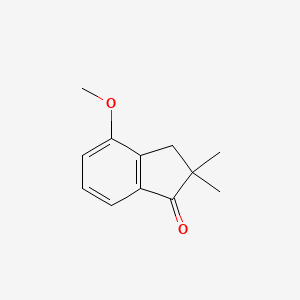
![8-cyclopentyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8610398.png)
![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-enal](/img/structure/B8610403.png)
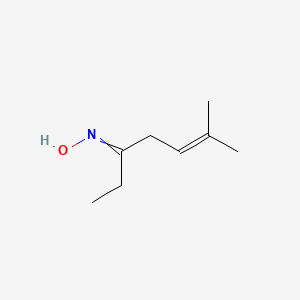

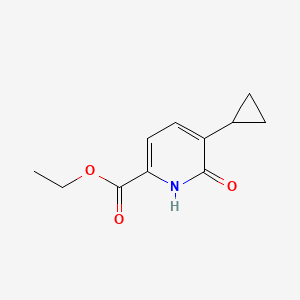
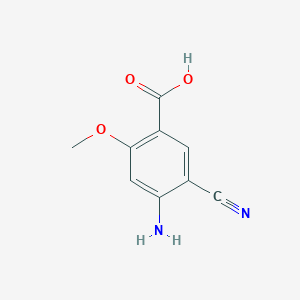
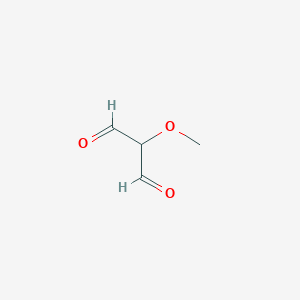
![3,4,5-trimethoxy-N'-{[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B8610448.png)
